N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

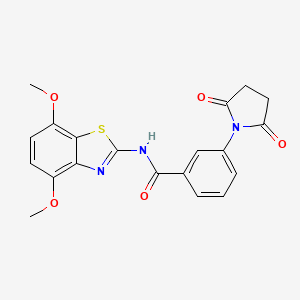

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 7, linked to a benzamide moiety bearing a 2,5-dioxopyrrolidine ring. The 2,5-dioxopyrrolidine group may confer electrophilic reactivity, enabling covalent binding to biological targets, a feature observed in proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-27-13-6-7-14(28-2)18-17(13)21-20(29-18)22-19(26)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWQBRJXAFOXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carbonyl compound to form the benzothiazole ring.

Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the benzothiazole ring through electrophilic aromatic substitution.

Amide Formation: Coupling of the benzothiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to quinones.

Reduction: The amide bond can be reduced to an amine.

Substitution: The benzothiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in the realm of drug development, particularly in targeting various diseases:

-

Anticancer Activity :

- Studies have indicated that compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide demonstrate cytotoxic effects against cancer cell lines. For instance, benzothiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects :

- Antimicrobial Properties :

Pharmacological Insights

The pharmacological profile of this compound is still under investigation. However, insights from related compounds suggest:

- Mechanism of Action : The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, its ability to interact with NMDA receptors could provide a mechanism for neuroprotection .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration, a related benzothiazole compound was shown to reduce markers of oxidative stress and inflammation significantly. This suggests that this compound could be explored further for its neuroprotective potential in human studies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several bioactive molecules:

Key Observations :

- The target compound and MPPB share the 2,5-dioxopyrrolidine moiety, which may enhance cellular permeability or enable covalent interactions .

- The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks the dioxopyrrolidine group but demonstrates utility in synthetic chemistry due to its directing-group properties, highlighting the role of substituents in defining application scope .

Functional Comparisons

Structure-Activity Relationship (SAR) Insights

- 2,5-Dioxopyrrolidine : Critical for MPPB’s bioactivity; removal reduces mAb production enhancement by 60% . In the target compound, this group may similarly stabilize protein interactions or induce conformational changes.

- Benzothiazole vs. Benzamide : Benzothiazoles generally exhibit higher metabolic stability than benzamides due to reduced esterase susceptibility. The 4,7-dimethoxy substitution may further improve pharmacokinetic profiles.

- Methoxy Groups: Enhance solubility and membrane permeability.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 295.4 g/mol

- CAS Number : 1105188-35-9

Biological Activity Overview

The compound exhibits various biological activities that can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs show promising anti-inflammatory effects. For instance, studies on related benzothiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These compounds often act by suppressing the NF-κB signaling pathway, which is crucial in the inflammatory response.

| Study | Findings |

|---|---|

| Inhibition of LPS-induced production of NO and TNF-α in RAW264.7 cells by related compounds. | |

| Benzothiazole derivatives showed significant reduction in inflammatory markers in vitro. |

2. Anticancer Activity

Benzothiazole derivatives are recognized for their anticancer properties. The compound's structural characteristics suggest it may interact with various molecular targets involved in cancer progression.

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied, with many showing efficacy against a range of pathogens.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related compound derived from Antrodia camphorata. The results showed that the compound significantly reduced LPS-induced inflammation by inhibiting NF-κB activation and decreasing pro-inflammatory cytokine levels.

Case Study 2: Anticancer Potential

In another study focusing on pyrazole-benzothiazole hybrids, researchers observed that these compounds induced apoptosis in breast cancer cell lines when combined with doxorubicin, enhancing therapeutic efficacy while minimizing side effects.

Q & A

Q. Advanced

- Reaction path search : Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates to predict feasible reaction pathways, such as nucleophilic acyl substitution or ring-opening of the pyrrolidine dione .

- Condition optimization : Machine learning algorithms analyze historical reaction data (e.g., solvent polarity, catalyst loading) to recommend optimal parameters for new syntheses .

- Validation : Experimental validation via in situ FTIR or NMR monitors reaction progress, with discrepancies between computational predictions and empirical results informing iterative refinements .

Which analytical techniques are essential for confirming the structure and purity of the compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of methoxy groups on the benzothiazole and verifies amide bond formation (e.g., carbonyl signal at ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 426.12) and detects trace impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral intermediates .

What strategies are recommended for resolving contradictions in spectroscopic data obtained from different batches of the compound?

Q. Advanced

- Cross-validation : Use complementary techniques (e.g., 2D NMR COSY/HSQC alongside X-ray) to confirm assignments .

- Batch analysis : Compare impurity profiles via LC-MS to identify by-products (e.g., hydrolyzed dione or unreacted starting materials) that may skew data .

- Dynamic NMR : Assess conformational flexibility (e.g., rotameric states of the benzamide) that could cause signal splitting .

What are common by-products formed during the synthesis, and how can they be minimized?

Q. Basic

- Hydrolysis products : The pyrrolidine dione moiety may hydrolyze under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) mitigate this .

- Dimerization : Excess coupling reagents (e.g., HATU) can cause amide bond dimerization. Stoichiometric control of reagents and low temperatures (0–5°C) reduce this risk .

- Oxidative by-products : Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) prevent oxidation of sulfur in the benzothiazole ring .

How can statistical experimental design be applied to optimize the synthesis yield and purity?

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response surface methodology (RSM) : Model nonlinear relationships to identify optimal conditions (e.g., 65°C, 1.2 eq. triethylamine in DCM yields 82% purity) .

- Robustness testing : Challenge the optimized protocol with ±10% variations in parameters to assess reproducibility .

What are the implications of the compound’s molecular conformation on its biological activity?

Q. Advanced

- Conformational analysis : Molecular dynamics simulations reveal that the planar benzothiazole and twisted benzamide moieties influence binding to targets (e.g., kinase enzymes) .

- Solvent effects : Polar solvents stabilize the amide’s trans conformation, enhancing hydrogen-bonding potential with biological receptors .

- Crystallography : X-ray structures show π-π stacking between the benzothiazole and aromatic residues in active sites, guiding SAR studies .

How can researchers address low yields in the final coupling step of the synthesis?

Q. Advanced

- Activation alternatives : Replace traditional carbodiimides (e.g., DCC) with uronium salts (e.g., HBTU) for improved coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 70% in 15 minutes vs. 65% in 6 hours) .

- In situ monitoring : Use inline IR spectroscopy to detect premature reaction quenching and adjust reagent addition dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.